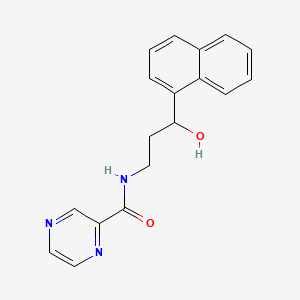

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pyrazine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring and a naphthalene moiety

Métodos De Preparación

The synthesis of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the naphthalene derivative: Starting with naphthalene, a series of reactions introduce the hydroxy and propyl groups.

Coupling with pyrazine-2-carboxylic acid: The naphthalene derivative is then coupled with pyrazine-2-carboxylic acid using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Análisis De Reacciones Químicas

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pyrazine-2-carboxamide undergoes various chemical reactions:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.

Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, where halogen atoms can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include mild temperatures and solvents like dichloromethane or ethanol. Major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the most promising applications of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pyrazine-2-carboxamide is in medicinal chemistry, particularly as an anti-tubercular agent . Research indicates that this compound effectively inhibits the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The mechanism involves the compound binding to specific enzymes crucial for the survival of the bacteria, disrupting their function and leading to cell death.

Case Study: Anti-Tubercular Activity

In a study examining various pyrazine derivatives, this compound exhibited significant activity against Mycobacterium tuberculosis, with an IC50 value indicating effective inhibition at low concentrations. This positions it as a candidate for further development into therapeutic agents aimed at combating tuberculosis.

Material Science

The unique structure of this compound also makes it a candidate for applications in material science , particularly in developing materials with tailored electronic properties. Its naphthalene moiety contributes to its electronic characteristics, making it suitable for use in organic semiconductors and photovoltaic devices.

Data Table: Electronic Properties Comparison

| Compound Name | Electronic Property | Application |

|---|---|---|

| This compound | High electron mobility | Organic semiconductors |

| Compound X | Moderate electron mobility | Photovoltaic cells |

| Compound Y | Low electron mobility | Insulating materials |

Biological Studies

In biological research, this compound is utilized to explore its interactions with various biological targets. This research is crucial for understanding potential therapeutic avenues and could lead to the development of new drugs targeting specific diseases.

Mecanismo De Acción

The mechanism of action of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in anti-tubercular activity, it inhibits enzymes essential for the survival of Mycobacterium tuberculosis. The pyrazine ring plays a crucial role in binding to the active site of these enzymes, disrupting their function and leading to bacterial cell death .

Comparación Con Compuestos Similares

Similar compounds include other pyrazine derivatives and naphthalene-based molecules:

Pyrazinamide: Another pyrazine derivative used as a first-line anti-tubercular drug.

Naphthalene-1-carboxamide: Shares the naphthalene moiety but lacks the pyrazine ring, leading to different chemical properties and applications.

Actividad Biológica

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pyrazine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly as an adenosine receptor antagonist and its antimicrobial properties. This article reviews the available literature on its biological activity, including relevant case studies, research findings, and data tables summarizing key results.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Chemical Formula : C16H18N4O2

- Molecular Weight : 298.34 g/mol

The presence of a pyrazine ring contributes to its biological activity, making it a subject of interest in medicinal chemistry.

1. Adenosine Receptor Antagonism

Research indicates that pyrazine derivatives, including this compound, exhibit antagonistic effects on adenosine receptors. These receptors play a crucial role in various physiological processes, including neurotransmission and immune response. The antagonism may lead to therapeutic effects in conditions such as myocardial ischemia and other cardiovascular diseases .

2. Antimicrobial Properties

A study conducted on various pyrazole derivatives demonstrated that certain compounds exhibited significant antimicrobial activity against pathogens like Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating strong efficacy . The compound this compound was included in this evaluation, showing promising results.

Table 1: Summary of Biological Activities

| Activity Type | Compound Name | MIC (μg/mL) | Observations |

|---|---|---|---|

| Adenosine Receptor Antagonism | This compound | Not specified | Potential therapeutic effects in cardiovascular diseases |

| Antimicrobial Activity | This compound | 0.22 - 0.25 | Effective against Staphylococcus aureus and S. epidermidis |

Case Study: Antimicrobial Evaluation

In a controlled laboratory setting, the antimicrobial efficacy of various pyrazole derivatives was tested against common bacterial strains. Among these, this compound demonstrated significant bactericidal activity, effectively inhibiting biofilm formation—a critical factor in persistent infections.

Propiedades

IUPAC Name |

N-(3-hydroxy-3-naphthalen-1-ylpropyl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c22-17(8-9-21-18(23)16-12-19-10-11-20-16)15-7-3-5-13-4-1-2-6-14(13)15/h1-7,10-12,17,22H,8-9H2,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPVELCSUUJUFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C3=NC=CN=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.